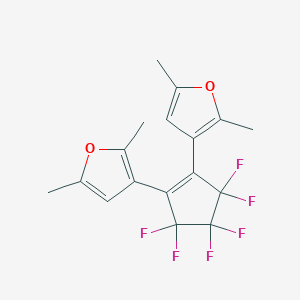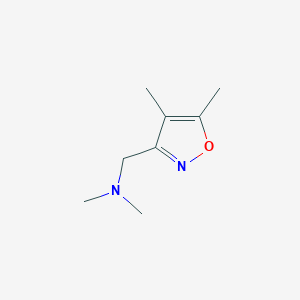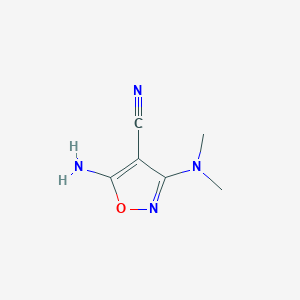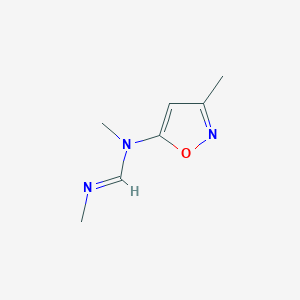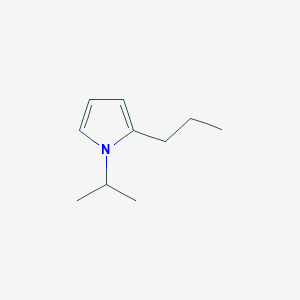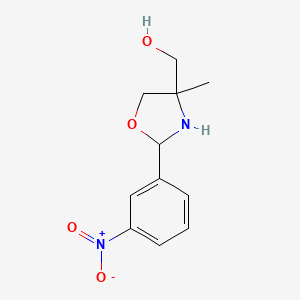
2-(m-Nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol is a compound that belongs to the oxazolidine family, which is known for its diverse biological activities This compound features a unique structure with a nitrophenyl group and a hydroxymethyl group attached to an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol typically involves the reaction of (3-nitrophenyl)oxazolidinone with methylating agents under controlled conditions. One common method includes the use of mesyl chloride in chloroform at room temperature or tosyl chloride at elevated temperatures in the presence of pyridine . The reaction proceeds through the formation of intermediate compounds, which are then converted to the desired product through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Mesyl chloride or tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological macromolecules, leading to various biological effects. The hydroxymethyl group can undergo metabolic transformations, influencing the compound’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity and different substituents.
Cytoxazone: A compound with a similar oxazolidine ring but different functional groups.
Uniqueness
(4-Methyl-2-(3-nitrophenyl)oxazolidin-4-yl)methanol is unique due to its specific combination of a nitrophenyl group and a hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
73771-46-7 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
[4-methyl-2-(3-nitrophenyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C11H14N2O4/c1-11(6-14)7-17-10(12-11)8-3-2-4-9(5-8)13(15)16/h2-5,10,12,14H,6-7H2,1H3 |
InChI-Schlüssel |
DCPOCTSXCKUCGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(N1)C2=CC(=CC=C2)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


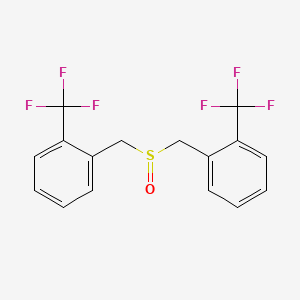
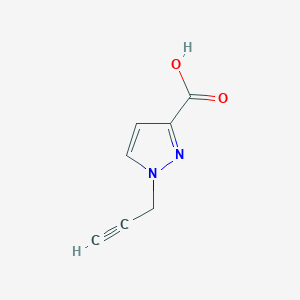
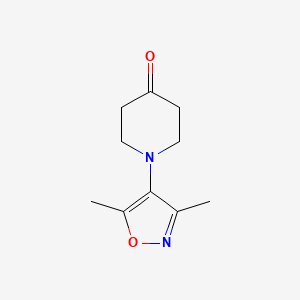

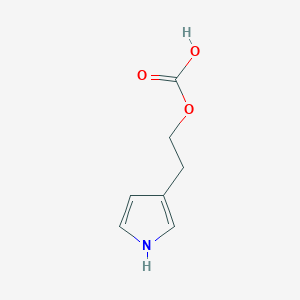
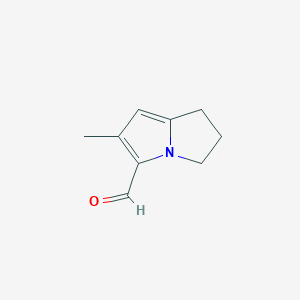


![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)
